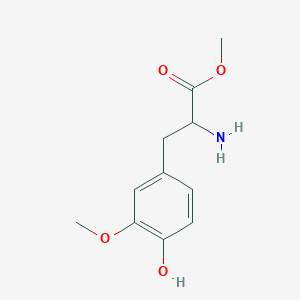

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired amino ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Aldol Condensation: Utilizing continuous flow reactors to enhance the efficiency of the aldol condensation step.

Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the aromatic ring can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to phenylalanine.

Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.

Medicine

Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.

Neurotransmitter Research: Explored for its effects on neurotransmitter pathways.

Industry

Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.

Polymer Production: Acts as a monomer in the production of certain polymers.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves:

Molecular Targets: It targets enzymes that interact with phenylalanine, potentially inhibiting their activity.

Pathways Involved: It may affect the phenylalanine metabolic pathway, influencing the production of neurotransmitters like dopamine and norepinephrine.

Comparison with Similar Compounds

Similar Compounds

Phenylalanine: The parent amino acid from which this compound is derived.

Tyrosine: Another amino acid with a similar structure but lacking the methoxy group.

L-DOPA: A precursor to neurotransmitters with a similar aromatic structure.

Uniqueness

Methoxy Group: The presence of the methoxy group distinguishes it from phenylalanine and tyrosine, potentially altering its reactivity and biological activity.

Hydroxyl Group Position: The specific positioning of the hydroxyl group on the aromatic ring can influence its interactions with enzymes and receptors.

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.

Biological Activity

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as a derivative of L-DOPA, has garnered attention for its potential biological activities, particularly in the fields of neurology and cancer research. This compound is structurally related to dopamine and has implications in various biological systems, influencing enzyme activity and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.25 g/mol

- CAS Number : 134650-90-5

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.25 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The primary mechanism of action for this compound involves its conversion to L-DOPA, which is then metabolized to dopamine. This pathway is crucial as dopamine plays a significant role in neurotransmission, influencing mood, movement, and cognition. The compound may also interact with various receptors and enzymes, modulating their activity and potentially offering therapeutic effects in neurological disorders.

Therapeutic Applications

- Neurological Disorders : Due to its relationship with dopamine synthesis, this compound is being investigated for its potential in treating conditions such as Parkinson's disease and depression.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines.

Study on Antiproliferative Effects

A study investigated the antiproliferative activity of various derivatives of this compound against human cancer cell lines, including HCT-116 and HeLa cells. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity.

- IC50 Values :

- HCT-116: IC50 = 12 μM

- HeLa: IC50 = 8 μM

- Doxorubicin (control): IC50 = 2.29 μM

These findings suggest that specific structural modifications can enhance the compound's anticancer properties .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound in models of oxidative stress. The compound was shown to reduce neuronal death induced by oxidative agents, indicating its potential as a protective agent in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGOAQVFZXVPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.